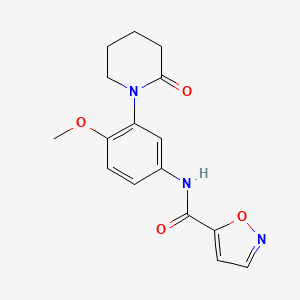
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound is not explicitly detailed in the available resources. It’s mentioned in the context of kinase inhibitors, which suggests it might be synthesized as part of a larger process of creating these inhibitors .Chemical Reactions Analysis
The specific chemical reactions involving “N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-2-carboxamide” are not detailed in the available resources .Mécanisme D'action
Target of Action
Many compounds with a furan ring and a pyrazole ring have been found to have various biological activities, including antidepressant , antiviral , and antibacterial effects. The specific targets can vary widely depending on the exact structure of the compound and its functional groups.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-2-carboxamide in lab experiments is its unique chemical structure, which makes it a promising candidate for various research applications. Additionally, this compound has shown promising results in various studies, indicating its potential as a research tool. However, one limitation of using this compound is its limited availability and high cost, which may limit its use in certain research areas.
Orientations Futures
There are several future directions for research involving N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-2-carboxamide. One area of research is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in treating cancer, neurological disorders, and inflammation. Further research is also needed to determine the safety and toxicity of this compound in animal models and humans.
Méthodes De Synthèse
The synthesis of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-2-carboxamide involves a series of chemical reactions. The first step involves the reaction of 3,4-dihydro-2H-pyrazole with 3-bromo-1-propanol to obtain 1-(3-bromopropoxy)-3,4-dihydropyrazole. The second step involves the reaction of the obtained compound with furan-2-carboxylic acid to obtain N-(1-furan-2-ylcarbonyl-3,4-dihydropyrazol-1-yl)-3-bromopropanamide. The final step involves the reaction of the obtained compound with tetrahydrofuran-3-amine to obtain this compound.
Applications De Recherche Scientifique
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-2-carboxamide has shown potential applications in various scientific research areas. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. This compound has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease. Additionally, this compound has been studied for its potential use in treating inflammation and pain.
Propriétés
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c16-12(11-2-1-4-18-11)14-9-6-13-15(7-9)10-3-5-17-8-10/h1-2,4,6-7,10H,3,5,8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXGXJSGTSSVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


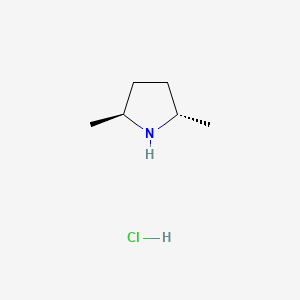

![1-[(Quinolin-4-yl)methyl]piperidin-4-ol](/img/structure/B2516599.png)
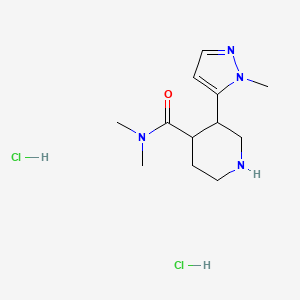
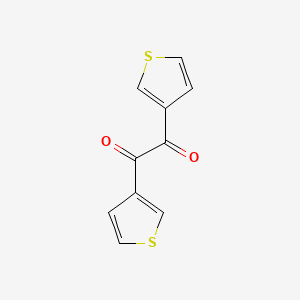
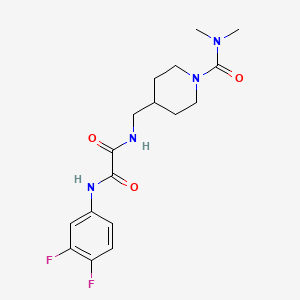
![3,4-dimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2516603.png)

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2516606.png)
![2-bromo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2516607.png)


